molecular formula C14H13N3O5 B8577338 Pomalidomide-5-O-CH3

Pomalidomide-5-O-CH3

Cat. No. B8577338
M. Wt: 303.27 g/mol
InChI Key: RSZICBZLAIFNKM-UHFFFAOYSA-N
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Patent
US09133161B2

Procedure details

In yet another embodiment, the process provided herein for preparing 4-amino-2-(2,6-dioxopiperidin-3-yl)-5-hydroxyisoindoline-1,3-dione, or an enantiomer or a mixture of enantiomers thereof; or a pharmaceutically acceptable salt, solvate, hydrate, or polymorph thereof; comprises the steps of (i) reducing 2-(2,6-dioxopiperidin-3-yl)-5-methoxy-4-nitroisoindoline-1,3-dione with hydrogen in the presence of (a) a catalyst, in one embodiment, Pd/C; in (b) a solvent, in one embodiment, DMF; to form 4-amino-2-(2,6-dioxopiperidin-3-yl)-5-methoxyisoindoline-1,3-dione; and (ii) reacting form 4-amino-2-(2,6-dioxopiperidin-3-yl)-5-methoxyisoindoline-1,3-dione with BBr3 to 4-amino-2-(2,6-dioxopiperidin-3-yl)-5-hydroxyisoindoline-1,3-dione.
[Compound]
Name
hydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( i )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2-(2,6-dioxopiperidin-3-yl)-5-methoxy-4-nitroisoindoline-1,3-dione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
( b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH:7]([N:8]2[C:16](=[O:17])[C:15]3[C:10](=[CH:11][CH:12]=[C:13]([O:21][CH3:22])[C:14]=3[N+:18]([O-])=O)[C:9]2=[O:23])[CH2:6][CH2:5][C:4](=[O:24])[NH:3]1.[H][H]>[Pd].CN(C=O)C>[NH2:18][C:14]1[C:13]([O:21][CH3:22])=[CH:12][CH:11]=[C:10]2[C:15]=1[C:16](=[O:17])[N:8]([CH:7]1[CH2:6][CH2:5][C:4](=[O:24])[NH:3][C:2]1=[O:1])[C:9]2=[O:23]

Inputs

Step One
Name
hydrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
( i )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
2-(2,6-dioxopiperidin-3-yl)-5-methoxy-4-nitroisoindoline-1,3-dione
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1NC(CCC1N1C(C2=CC=C(C(=C2C1=O)[N+](=O)[O-])OC)=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Five
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
( b )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
an enantiomer or a mixture of enantiomers

Outcomes

Product
Name
Type
product
Smiles
NC1=C2C(N(C(C2=CC=C1OC)=O)C1C(NC(CC1)=O)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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